2-Amino-4,5-dibromobenzoic acid
Overview
Description
2-Amino-4,5-dibromobenzoic acid is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-Amino-4,5-dibromobenzoic acid has been synthesized and characterized alongside similar compounds like 2-amino-3,5-diiodobenzoic acid. The characterization involved methods like single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These studies offer insights into the molecular geometry, intra- and inter-molecular interactions, vibrational bands, and electronic bands of these compounds (Yıldırım et al., 2015).
Role in Preparing Dendritic Polymers
Ethyl 3,5-dibromobenzoate, synthesized from ethyl 4-amino-3,5-dibromobenzoate, serves as a raw material in the preparation of dendritic polymers. This synthesis involves diazotization and reductive deamination in an ethyl acetate medium, offering a method that reduces reaction steps and increases yield (Bi Yun-mei, 2011).
Application in MALDI-MS Glycan Analysis
2-Aminobenzoic acid, a related compound, is used in MALDI-MS glycan analysis. It's employed for labeling N-glycans through nonreductive amination, simultaneously functioning as a matrix. This method simplifies sample preparation and avoids sample loss, particularly useful in glycomics (Hronowski et al., 2020).
Synthesis of Other Bromo-Substituted Benzoic Acids
Research includes synthesizing compounds like 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid. This synthesis involves steps like bromination, diazo, and hydrolysis, and has applications in enzymatic methods for determining phenol (Feng Yu-chuan, 2012).
Formation of β-Sheetlike Hydrogen-Bonded Dimers
Research on unnatural amino acids, including those derived from aminobenzoic acids, focuses on their ability to mimic peptide β-strand behavior and form β-sheetlike hydrogen-bonded dimers. These studies contribute to the understanding of peptide structure and function (Nowick et al., 2000).
Spectroscopy and Structural Studies
Vibrational spectroscopy studies, like those done on 4-Aminobenzoic acid, a closely related compound, offer insights into the molecular structures and reactions of these compounds. Such studies are crucial for understanding their chemical properties and potential applications (Khuu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound’s most mechanically active parts are the carboxyl and amine groups .
Mode of Action
The mode of action of 2-Amino-4,5-dibromobenzoic acid involves interactions with its targets, primarily through the carboxyl and amine groups. These groups exhibit various types of mechanical motion, including rocking and swinging . The compound may also undergo free radical bromination, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
2-amino-4,5-dibromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQGTUPMSDNELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407024 | |
Record name | 2-amino-4,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75057-62-4 | |
Record name | 2-amino-4,5-dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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